tert-Butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate
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Description
“tert-Butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate” is a heterocyclic organic compound with the molecular formula C13H24N6O2 . It has a molecular weight of 296.368660 g/mol . The IUPAC name for this compound is tert-butyl 4-(2-propan-2-yltetrazol-5-yl)piperazine-1-carboxylate .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate” includes a piperazine ring attached to a tert-butyl group and a 2-isopropyl-2H-tetrazol-5-yl group . The canonical SMILES representation is CC©N1N=C(N=N1)N2CCN(CC2)C(=O)OC©©C .Physical And Chemical Properties Analysis
The compound has a molecular weight of 296.368660 g/mol and a molecular formula of C13H24N6O2 . It has 6 H-Bond acceptors and 0 H-Bond donors .Scientific Research Applications
Organic Chemistry
“tert-Butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate” is a derivative of N-Boc piperazine . These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Results or Outcomes
These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Biological Evaluation
“tert-Butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate” and its derivatives have been studied for their antibacterial and antifungal activities .
Method of Application
Both compounds were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
Results or Outcomes
The compounds were found to be moderately active against the tested microorganisms .
X-ray Diffraction Studies
This compound and its derivatives have been studied using X-ray diffraction .
Method of Application
The structures of the derivatives were confirmed by single crystal X-ray diffraction analysis .
Results or Outcomes
The molecule of one derivative is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of another derivative is L-shaped with the molecule being twisted at the C10 atom . The crystal structure of one derivative adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions, while that of another derivative features strong N–H…O hydrogen bonds and intermolecular interactions of the type N–H…N and C–H…N, resulting in a two-dimensional structure .
Synthesis of Biologically Active Compounds
“tert-Butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate” is an important intermediate in many biologically active compounds such as crizotinib .
Method of Application
The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
Results or Outcomes
The synthesized compound is used as an intermediate in the production of biologically active compounds .
Chemical Properties Analysis
This compound has been analyzed for its chemical properties .
Method of Application
The chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information were analyzed .
Results or Outcomes
The results of these analyses provide valuable information for the use of this compound in various applications .
Commercial Use
“tert-Butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate” is commercially available and used in various research and industrial applications .
Method of Application
This compound is available for purchase and can be used directly in various applications .
Results or Outcomes
The availability of this compound facilitates its use in a wide range of applications .
properties
IUPAC Name |
tert-butyl 4-(2-propan-2-yltetrazol-5-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N6O2/c1-10(2)19-15-11(14-16-19)17-6-8-18(9-7-17)12(20)21-13(3,4)5/h10H,6-9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMDJHFHYJEGMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1N=C(N=N1)N2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate |
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